Difluprednate Impurity 15 is a chemical compound associated with difluprednate, a synthetic corticosteroid used primarily in ophthalmology for its anti-inflammatory properties. This impurity is classified under the broader category of corticosteroids and is identified by the CAS number 2285-44-1. Its presence in pharmaceutical formulations can be crucial for quality control and regulatory compliance, as impurities can affect the safety and efficacy of drug products.
Difluprednate Impurity 15 originates from the synthesis of difluprednate, which is derived from hydrocortisone-21-acetate. The impurity is considered a by-product during the manufacturing process of difluprednate and is classified as a steroid derivative. Understanding its characteristics is essential for pharmaceutical applications, particularly in ensuring the purity of active pharmaceutical ingredients (APIs) used in drug formulations .
The synthesis of difluprednate involves several steps starting from hydrocortisone-21-acetate. The process typically includes:
The synthesis requires precise temperature control and monitoring of reaction times to ensure high yields and minimize the formation of impurities like Difluprednate Impurity 15. The entire process typically spans several hours to days, depending on the scale of production and specific methods employed.
Difluprednate Impurity 15 has a complex molecular structure characterized by multiple functional groups typical of steroid compounds. Its molecular formula is , with a molecular weight of approximately 336.37 g/mol .
The structural representation includes various stereocenters that define its biological activity and interaction with biological systems. Detailed structural data can be derived from spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
Difluprednate Impurity 15 can participate in various chemical reactions typical for steroid derivatives, including:
Understanding these reactions is critical for predicting the behavior of this impurity during storage and formulation processes. Stability studies often assess how these reactions might impact the integrity of pharmaceutical products over time.
The mechanism of action for difluprednate, and by extension its impurities, primarily involves the modulation of inflammatory pathways through glucocorticoid receptor activation. This leads to:
Research indicates that difluprednate exhibits potent anti-inflammatory effects comparable to other corticosteroids, making it effective in treating ocular inflammatory conditions .
Difluprednate Impurity 15 typically appears as a white solid or crystalline substance. It has specific melting points and solubility characteristics that are crucial for formulation development.
The chemical stability, reactivity with other compounds, and degradation pathways are vital for determining its suitability as an impurity in pharmaceutical formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify this impurity in drug products .
Difluprednate Impurity 15 serves several scientific uses:
Impurity profiling is a critical quality assurance component in API synthesis, ensuring the identification and quantification of undesired by-products that arise during manufacturing. These impurities—classified as starting materials, intermediates, degradation products, or stereochemical variants—can compromise API efficacy, stability, and safety even at trace levels. For corticosteroids like difluprednate, a potent anti-inflammatory agent used in ophthalmic formulations, impurity control is particularly challenging due to complex synthesis pathways involving multi-step reactions and isomer formation. The final synthesis step of difluprednate, for example, entails esterification at the C21 position, which may yield regional isomers or incomplete reaction by-products such as Difluprednate Impurity 15 (6α,9α-difluoro-21-hydroxy-pregna-1,4-diene-3,11,20-trione) [4] [7]. Structural characterization of these impurities enables manufacturers to optimize reaction conditions, purification protocols, and analytical controls, directly impacting the final product’s therapeutic performance.
Table 1: Common Impurity Classes in Corticosteroid Synthesis
| Impurity Type | Origin in Synthesis | Example in Difluprednate |
|---|---|---|
| Stereoisomers | Chiral center reactions | 6α vs. 6β-fluorination isomers |
| Regioisomers | Esterification site selectivity | C17-butyrate/C21-acetate vs. C17-acetate isomers |
| Incomplete Reaction By-products | Partial acylation or oxidation | Difluprednate Impurity 15 (lacking C21 acetate) |
| Degradation Products | Hydrolysis or oxidation during storage | Prednisolone derivatives |
Global regulatory agencies enforce stringent guidelines for impurity control to safeguard public health. The International Council for Harmonisation (ICH) Q3A/B mandates identification thresholds for impurities exceeding 0.1% in APIs, requiring structural elucidation, toxicological assessment, and analytical validation [1] [4]. For difluprednate, the FDA’s revised draft guidance (2017) explicitly requires generic drug applicants to demonstrate comprehensive impurity profiles matching the reference drug (Durezol®), emphasizing the necessity of advanced analytical techniques to isolate and characterize specified impurities like Impurity 15 [3]. Non-compliance can result in regulatory rejection, as impurities may alter pharmacokinetics or introduce unforeseen toxicities. Consequently, manufacturers must implement orthogonal analytical methods (e.g., LC-MS, NMR) validated per ICH Q2(R1) to quantify impurities at levels as low as 0.05%, ensuring adherence to quality-by-design (QbD) principles [1] [4].
Table 2: Key Regulatory Guidelines for Impurity Control
| Regulatory Framework | Threshold Requirements | Analytical Validation Parameters |
|---|---|---|
| ICH Q3A(R2) | Identification threshold: 0.1% (daily dose ≤2g) | Specificity, accuracy, LOQ ≤0.05% |
| ICH Q3B(R2) | Qualification threshold: 0.15% | Linearity (R² >0.990), robustness |
| FDA Difluprednate Draft Guidance (2017) | ANDA requirements for impurity profiling | Method sensitivity for isomers/degradants |
Difluprednate Impurity 15 (CAS 2285-44-1), chemically defined as 6α,9α-difluoro-21-hydroxypregna-1,4-diene-3,11,20-trione, emerges as a critical synthesis by-product during the final esterification step of difluprednate API production [4] [7]. Unlike the active drug (which contains ester groups at C21-acetate and C17-butyrate), Impurity 15 retains a free hydroxyl group at C21 due to incomplete esterification or hydrolysis. This structural alteration—molecular formula C₂₁H₂₄F₂O₄ (molecular weight 378.41 g/mol)—reduces lipophilicity, potentially diminishing ocular bioavailability in emulsion formulations [5]. Studies confirm that residual Impurity 15 levels above 0.2% can destabilize lipid emulsion formulations due to altered solubility kinetics, risking particle aggregation and reduced drug delivery efficiency [5]. Consequently, the FDA’s bioequivalence recommendations for generic difluprednate ophthalmic emulsions necessitate rigorous monitoring of this impurity using hyphenated analytical techniques [3].
Advanced analytical strategies have been deployed for Impurity 15 characterization:
Table 3: Analytical Techniques for Difluprednate Impurity 15 Characterization
| Technique | Conditions/Parameters | Key Findings for Impurity 15 |
|---|---|---|
| LC-MS (LTQ Orbitrap) | Column: Asentis® Express C18 (100 mm × 2.1 mm, 2.7 μm)Mobile phase: Acetonitrile/water gradient | [M+H]⁺=509.2; Fragment ions: m/z 449.3 (loss of HOAc), 431.3 (loss of H₂O) |
| NMR (500 MHz) | Solvent: CDCl₃Experiments: ¹H, ¹³C, COSY, HSQC | δH 4.21 (d, C21-CH₂), δC 199.8 (C20=O), absence of C21-ester |
| Computational AM1 | Protonation energy calculations at heteroatoms | Higher proton affinity at C20 carbonyl vs. C17 ester |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2